N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features. It is classified as a small molecule with potential applications in medicinal chemistry and biological research. The compound's chemical formula is and it has a molecular weight of approximately 393.48 g/mol .
This compound can be sourced from chemical suppliers specializing in research chemicals, such as Sigma-Aldrich and BenchChem . It belongs to the class of organic compounds known as amides, specifically featuring a cyclopentanecarboxamide structure along with a triazine derivative. The presence of a thiophene ring further enhances its structural diversity, making it an interesting subject for various chemical studies.
The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves several key steps:
These reactions typically require controlled conditions including specific temperatures, solvents, and sometimes protective groups to ensure high yields and purity .
The molecular structure of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be represented using various structural formulas. The key components include:
The compound's SMILES notation is COc1nc(CNC(=O)C1CCCCC1)nc(N2CCCC2)n1, which encodes its structure for computational analysis .
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo several types of chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent) are crucial for achieving desired products .
The mechanism of action for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is not fully elucidated but is thought to involve interactions with biological targets such as enzymes or receptors.
Potential pathways include:
Further studies are necessary to clarify these interactions and their implications for therapeutic applications .
Some key physical properties of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 393.48 g/mol |
| Molecular Formula | |
| Density | Not available |
| Solubility | Not specified |
| Melting Point | Not available |
The chemical stability and reactivity can vary based on environmental conditions such as pH and temperature .
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-y)cyclopentanecarboxamide has several potential applications in scientific research:
Research continues to explore its full range of applications within these fields .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: